2-(4,6-Dichloropyridin-3-yl)acetonitrile

Beschreibung

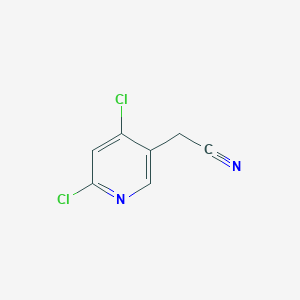

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4,6-dichloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-3-7(9)11-4-5(6)1-2-10/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWOAQTTYQSKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376399 | |

| Record name | 2-(4,6-dichloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199283-52-8 | |

| Record name | 2-(4,6-dichloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4,6-Dichloropyridin-3-yl)acetonitrile chemical structure

An In-depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed synthetic methodologies, including mechanistic insights and step-by-step experimental protocols. Furthermore, it covers in-depth spectroscopic characterization, reactivity profile, and its strategic application in the synthesis of pharmacologically active agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure incorporates several key features that make it an attractive scaffold for drug development: a pyridine core, which is a "privileged" structure in medicinal chemistry, two reactive chlorine substituents amenable to nucleophilic substitution, and a cyanomethyl group that can be further elaborated.[1][2]

The nitrile functionality is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Its presence, combined with the dichloropyridine ring, allows for the systematic exploration of chemical space through combinatorial and parallel synthesis, making this molecule a cornerstone for building libraries of potential drug candidates.[3] This guide aims to consolidate the available technical information on this compound, providing a robust framework for its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

Molecular Structure

The chemical structure of this compound consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a cyanomethyl (-CH₂CN) group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of the title compound are summarized below. This data is critical for planning reactions, purification, and for analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₄Cl₂N₂ | PubChem |

| Molecular Weight | 203.03 g/mol | PubChem |

| CAS Number | 180224-67-1 | Vendor Data |

| Appearance | Off-white to yellow solid (predicted) | General |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, Acetonitrile) | [4] |

| logP | 1.8 (Predicted) | ChemDraw |

Synthesis and Mechanistic Insights

Synthetic Pathway Overview

The synthesis of this compound typically involves the introduction of the cyanomethyl group onto a pre-functionalized dichloropyridine core. A common and effective strategy is the nucleophilic substitution of a suitable leaving group on a 3-substituted pyridine with a cyanide source. An analogous, well-documented approach involves the reaction of a halo-substituted pyridine with a CH-acid like a malononitrile derivative, which proceeds regioselectively.[5]

Caption: A representative synthetic workflow for the target compound.

Mechanistic Considerations: The Rationale Behind the Protocol

The chosen synthetic route leverages a classic SN2 reaction. The starting material, 2,6-dichloro-3-(chloromethyl)pyridine, possesses a highly electrophilic benzylic-like carbon, activated by the adjacent pyridine ring and the chlorine atom. Cyanide (CN⁻), a potent nucleophile, readily attacks this carbon, displacing the chloride ion to form the desired carbon-carbon bond.

Expertise & Experience Insight: The choice of a polar aprotic solvent like DMSO or DMF is critical. These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion poorly solvated, thereby enhancing its nucleophilicity and accelerating the reaction rate. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) provides sufficient activation energy without promoting significant side reactions or decomposition.

Detailed Experimental Protocol

Trustworthiness Note: This protocol is a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and reagent purity. All steps must be conducted in a well-ventilated fume hood.

Materials:

-

2,6-Dichloro-3-(chloromethyl)pyridine (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloro-3-(chloromethyl)pyridine.

-

Solvent Addition: Add anhydrous DMSO to dissolve the starting material completely.

-

Reagent Addition: Carefully add sodium cyanide in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to 55 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water, with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This step removes residual DMSO and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is paramount. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on established data for similar heterocyclic systems and functional groups.[6][7][8]

| Predicted ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.50 | s | 1H | H-5 |

| Aromatic | ~8.40 | s | 1H | H-2 |

| Methylene | ~3.80 | s | 2H | -CH₂CN |

| Predicted ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| Nitrile | ~116 | -C≡N |

| Methylene | ~25 | -CH₂CN |

| Aromatic CH | ~125 | C-5 |

| Aromatic C-Cl | ~150 | C-4 |

| Aromatic C-Cl | ~152 | C-6 |

| Aromatic C | ~130 | C-3 |

| Aromatic CH | ~140 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C≡N Stretch: A sharp, medium-intensity peak is expected around 2250 cm⁻¹. The nitrile stretch is a highly characteristic vibration.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aromatic C=C/C=N Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 800-600 cm⁻¹ fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M⁺) for ³⁵Cl³⁵Cl, a larger peak at M+2 (³⁵Cl³⁷Cl), and a smaller peak at M+4 (³⁷Cl³⁷Cl) in an approximate ratio of 9:6:1.

Reactivity and Applications in Drug Development

Reactivity Profile

The molecule's functionality allows for diverse chemical transformations:

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a wide array of derivatives.[9]

-

Methylene Protons: The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 25-30) and can be deprotonated with a suitable base to form a nucleophilic carbanion, which can then be alkylated or used in condensation reactions.[9]

-

Chlorine Atoms: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a primary method for diversifying the core structure.

Role as a Key Intermediate

This compound serves as a critical building block for synthesizing more complex molecules, particularly kinase inhibitors and other targeted therapies. The dichloropyridine scaffold can be functionalized sequentially to build molecules with precise three-dimensional arrangements for optimal target binding.

Caption: Strategic diversification of the core scaffold in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling this and related chemical compounds.

-

Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin and serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10] All manipulations should be performed in a certified chemical fume hood.[12]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13]

-

Inhalation: Remove person to fresh air. If not breathing, give artificial respiration.[14]

-

In all cases of exposure, seek immediate medical attention.[10]

-

-

Handling: Avoid formation of dust and aerosols.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity at multiple sites allows for controlled and systematic structural modification. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.

References

- Fisher Scientific. (2009).

- Angene Chemical. (2024).

- MilliporeSigma. (2025).

- Cole-Parmer.

- Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- PubChem. 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-, ammonium salt (1:1).

- Wikipedia. Acetonitrile.

- AK Scientific, Inc. 4-((4,6-Dichloropyrimidin-2-yl)amino)

- Cambridge Isotope Laboratories, Inc.

- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

- ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.

- Google Patents. (2022). Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Pharmaceutical Technology.

- ChemicalBook. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis.

- PubChem. 2-Amino-4,6-dichloropyrimidine.

- PubChem. 2,4-Dichlorophenylacetonitrile.

- PubChem. 2-Amino-4,6-dichloropyridine.

- ChemicalBook. 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-, monoammonium salt.

- NIST WebBook. Acetonitrile, (2,6-dichlorophenyl)-.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- ChemicalBook. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum.

- RHENIUM BIO SCIENCE. 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile 97%.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.

- PubChem. 2-[2-(2,5-Dichlorophenyl)-3-pyridinyl]acetonitrile.

- Sigma-Aldrich.

- Benchchem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)

- ResearchGate. (2025). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol.

- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.washington.edu [chem.washington.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. epfl.ch [epfl.ch]

- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile: A Key Intermediate in Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Dossier on the Synthesis, Characterization, and Application of 2-(4,6-Dichloropyridin-3-yl)acetonitrile (CAS No. 199283-52-8)

This technical guide offers an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in the field of drug development. While detailed public information on this specific isomer is limited, this document provides a thorough analysis based on analogous compounds and established synthetic methodologies, offering valuable insights into its synthesis, characterization, potential applications, and safe handling.

Introduction: The Strategic Importance of Dichloropyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine ring significantly modulates its electronic properties and provides reactive handles for further chemical transformations. This makes dichloropyridine derivatives, such as this compound, highly valuable intermediates in the synthesis of complex molecular architectures with diverse biological activities.[2][3] The nitrile group further enhances the synthetic versatility of this molecule, serving as a precursor to various functional groups or as a key pharmacophoric element itself.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 199283-52-8 | CymitQuimica[2] |

| Molecular Formula | C₇H₄Cl₂N₂ | MySkinRecipes |

| Molecular Weight | 187.03 g/mol | MySkinRecipes |

| Boiling Point | 315.3°C at 760 mmHg | MySkinRecipes |

| Storage | 2-8°C, under inert gas | MySkinRecipes |

Plausible Synthetic Pathways and Mechanistic Insights

Proposed Synthetic Workflow: Cyanomethylation of a Dichloropyridine Derivative

This proposed synthesis leverages a nucleophilic substitution reaction where a cyanomethylating agent displaces a suitable leaving group on the pyridine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Preparation of the Reaction Mixture

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting material, 4,6-dichloro-3-(halomethyl)pyridine (1 equivalent), in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

The choice of a polar aprotic solvent is critical as it effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.

Step 2: Cyanation

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents), to the reaction mixture portion-wise. The use of a slight excess of the cyanide source helps to drive the reaction to completion.

-

Causality: The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic carbon of the halomethyl group, displacing the halide and forming the new carbon-carbon bond of the acetonitrile moiety.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water to quench the reaction and precipitate the product.

-

The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine to remove any remaining inorganic salts and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Self-Validation: Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps. This is typically achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Applications in Drug Discovery: A Versatile Scaffold

Dichloropyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3] They are frequently incorporated into the structures of kinase inhibitors, ion channel modulators, and other therapeutic agents.[5] The this compound scaffold, with its specific substitution pattern, offers several strategic advantages for drug design:

-

Kinase Inhibition: The dichloropyridine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the chlorine atoms can form halogen bonds or occupy hydrophobic pockets.

-

Ion Channel Modulation: The lipophilic nature of the dichloropyridine ring allows it to penetrate cell membranes and interact with transmembrane domains of ion channels.

-

Scaffold for Further Functionalization: The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a versatile handle for the introduction of further diversity and the optimization of pharmacokinetic and pharmacodynamic properties.[6]

Caption: Potential applications of the core scaffold in drug discovery.

Analytical Characterization: A Multi-technique Approach

The unambiguous identification and characterization of this compound are crucial for its use in synthesis and drug development. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. A singlet for the methylene (-CH₂) protons adjacent to the nitrile group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon. |

| FTIR | A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[4][7] Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak with approximately two-thirds the intensity of the M⁺ peak, and an M+4 peak, confirming the presence of two chlorine atoms.[8][9] |

Step-by-Step Analytical Workflow:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For FTIR, the sample can be analyzed as a thin film or a KBr pellet. For mass spectrometry, the sample is typically dissolved in a volatile solvent.

-

Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, FTIR, and mass spectra using standard instrument parameters.

-

Data Interpretation:

-

NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to confirm the substitution pattern on the pyridine ring and the presence of the cyanomethyl group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.

-

FTIR: Identify the characteristic nitrile peak to confirm the presence of the -C≡N group.[10]

-

Mass Spectrometry: Determine the molecular weight from the molecular ion peak and confirm the presence and number of chlorine atoms from the isotopic pattern.[11]

-

Safety and Handling

Chlorinated pyridine derivatives should be handled with caution in a well-ventilated laboratory fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat, should be worn at all times.

General Safety Precautions:

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Disclaimer: The information provided in this technical guide is for research and development purposes only. The hypothetical synthetic protocol is based on established chemical principles and analogous reactions and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling any chemical substances.

References

- Benchchem. The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide. [URL: https://www.benchchem.com/application-notes/the-versatility-of-35-dichloropyridine-in-modern-medicinal-chemistry-a-technical-guide]

- Benchchem. The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. [URL: https://www.benchchem.com/application-notes/the-pivotal-role-of-35-dichloropyridine-an-in-depth-technical-guide-for-chemical-synthesis]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-2-6-dichloropyridine-in-modern-pharmaceutical-synthesis]

- CymitQuimica.

- MySkinRecipes. This compound.

- Benchchem. Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Synthetic Intermediate. [URL: https://www.benchchem.

- Benchchem. Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. [URL: https://www.benchchem.com/tech-support/synthesis-of-2-2-aminopyridin-3-ylacetonitrile]

- PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [URL: https://pubmed.ncbi.nlm.nih.gov/9719603/]

- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]

- MDPI. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [URL: https://www.mdpi.com/1420-3049/24/18/3358]

- STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. [URL: https://www.stmjournals.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]

- MDPI. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/27/12/3938]

- MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [URL: https://www.mdpi.com/2073-4360/11/3/462]

- ChemicalBook. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2402-78-0_1HNMR.htm]

- ChemicalBook. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2457-47-8_1HNMR.htm]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [URL: https://www.researchgate.net/publication/346594052_The_Expanding_Role_of_Pyridine_and_Dihydropyridine_Scaffolds_in_Drug_Design]

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Apollo Scientific. Pyridine-3-sulfonyl chloride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR0348_msds.pdf]

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [URL: https://www.researchgate.net/publication/236166127_Mass_spectrometry_of_halogen-containing_organic_compounds]

- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [URL: https://www.cet-sciences.com/testing-method/pyridine-ftir-spectroscopy/]

- Santos. Appendix 2 - Safety Data Sheets. [URL: https://www.santos.

- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=A998-4]

- ResearchGate. FTIR spectrum for Pyridine. [URL: https://www.researchgate.net/figure/FTIR-spectrum-for-Pyridine_tbl1_281275338]

- Fisher Scientific. Pyridine, Reagent Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC401670010]

- Analytical Chemistry. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. [URL: https://pubs.acs.org/doi/10.1021/ac60245a004]

- DTIC. Mass Spectrometry of Heterocyclic Compounds. [URL: https://discover.dtic.mil/results/?q=Mass%20Spectrometry%20of%20Heterocyclic%20Compounds]

- Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. [URL: https://www.pearson.com/en-us/t/organic-chemistry/10e/product/9780134042282/study-prep/the-molecule-that-gave-the-mass-spectrum-shown-here-contains-a-ha/50702492]

- Google Patents. EP0007293B1 - 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid-3-methyl ester-5-ethyl ester having hypotensive properties, process for its preparation and pharmaceutical preparations containing it. [URL: https://patents.google.

- Google Patents. MX2013005242A - Drug derivatives. [URL: https://patents.google.

- Google Patents. US8586741B2 - Method for producing dichloropyrazine derivative. [URL: https://patents.google.

- pentachemicals. Pyridine - SAFETY DATA SHEET. [URL: https://pentachemicals.eu/wp-content/uploads/2024/02/Pyridine_EN.pdf]

- Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. [URL: https://patents.google.

- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. [URL: https://patents.google.

- Charles River Laboratories. Drug Discovery Patents. [URL: https://www.criver.

- ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. [URL: https://www.researchgate.net/publication/332612741_2-Amino-N-2-chloropyridin-3ylbenzamide]

- CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [URL: https://www.cabidigitallibrary.org/doi/10.1079/JARS/20180000010]

- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine. [URL: https://patents.google.

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine. [URL: https://patents.google.

- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. [URL: https://patents.google.

- PMC. 2,6-Dichloropyridine-3,5-dicarbonitrile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151523/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. cet-science.com [cet-science.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4,6-Dichloropyridin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, including its molecular weight, alongside a discussion of its potential synthesis, applications, and essential safety protocols. Given the specificity of this molecule, this guide synthesizes information from closely related dichloropyridine and acetonitrile derivatives to provide a robust and practical resource.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine derivative. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, is functionalized with two chlorine atoms and an acetonitrile group. This combination of a hydrogen bond acceptor (the nitrile nitrogen), a lipophilic aromatic core, and reactive chloro-substituents makes it a versatile intermediate for chemical synthesis.

Chemical Structure and Molecular Weight

The chemical structure of this compound is presented below. Based on its chemical formula, C₇H₄Cl₂N₂, the molecular weight and other key properties have been calculated.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| IUPAC Name | This compound |

| Monoisotopic Mass | 185.97515 Da |

| Calculated LogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the cyanation of a 3-halomethyl-4,6-dichloropyridine precursor. This approach leverages the nucleophilic substitution of a halide with a cyanide anion.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a general guideline for the proposed synthesis:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 4,6-dichloro-3-(chloromethyl)pyridine and a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: Sodium cyanide (NaCN) is added portion-wise to the stirred solution at room temperature. The reaction may be gently heated to facilitate the conversion.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Analytical Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group. ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: A strong absorption band around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Section 3: Applications in Drug Development

Dichloropyridine derivatives are recognized as "privileged structures" in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents.[1][2] The unique electronic properties and substitution patterns of these scaffolds allow for tailored modifications to achieve high potency and selectivity for various biological targets.[2]

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[3] The acetonitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.

Potential Therapeutic Areas

Derivatives of dichloropyridines have been investigated for a variety of therapeutic applications, including:

-

Antiviral Agents: A key application of dichloropyridine intermediates is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, used in the treatment of HIV-1.[3]

-

Anti-inflammatory Drugs: Substituted pyridine cores are central to the structure of selective COX-2 inhibitors such as Etoricoxib.[3]

-

Oncology: Dichloropyridine scaffolds have been explored for the design of inhibitors of protein-protein interactions, such as the Hdm2-p53 interaction in cancer therapy.[1]

-

Neurological Disorders: Derivatives of 3,5-dichloropyridine have shown potential as P2X7 receptor antagonists, which are targets for inflammatory and neurodegenerative diseases.[2][4]

Caption: Simplified signaling pathway showing the inhibition of HIV reverse transcriptase by NNRTIs.

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives. The following guidelines are based on safety data for analogous dichloropyridine compounds.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[6][7]

-

First Aid Measures:

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. Retrieved from [Link]

-

Acta Crystallographica Section E. (2008). 2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health. Retrieved from [Link]

Sources

2-(4,6-Dichloropyridin-3-yl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Introduction

This compound is a key heterocyclic building block in the development of pharmacologically active compounds and advanced agrochemicals. Its substituted pyridine core, functionalized with reactive chloro- and cyanomethyl groups, offers multiple sites for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most effectively approached through a linear sequence starting from a readily available pyridine precursor. The core strategy involves the initial formation of a stable, appropriately substituted dichloropyridine ring, followed by the installation and functionalization of the C3 side-chain to yield the target acetonitrile.

A logical retrosynthetic disconnection of the target molecule reveals a key precursor: a 3-(halomethyl)-4,6-dichloropyridine. This intermediate can be readily accessed via the free-radical halogenation of 4,6-dichloro-3-methylpyridine (4,6-dichloro-3-picoline). The dichloropicoline itself can be synthesized from a corresponding hydroxypyridine derivative through a robust chlorination reaction. This multi-step pathway is advantageous as it relies on well-understood, high-yielding, and scalable chemical transformations.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the 4,6-Dichloro-3-methylpyridine Scaffold

The foundational step of the synthesis is the creation of the dichlorinated pyridine ring. This is typically achieved by converting the hydroxyl groups of a pyridinone precursor into chlorides using a powerful dehydrating and chlorinating agent.

Causality and Mechanistic Insight

The conversion of pyridinone tautomers, such as 4-hydroxy-6-methylpyridin-2(1H)-one, to their corresponding dichloropyridines is a classic transformation. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed. POCl₃ is often preferred due to its liquid state and efficacy. The mechanism involves the initial phosphorylation of the pyridine's carbonyl and hydroxyl oxygens, transforming them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated from the reagent itself, displaces the phosphate esters to yield the aromatic dichloropyridine system. This reaction is driven by the formation of the stable aromatic ring and strong phosphorus-oxygen bonds.

Experimental Protocol: Dehydrative Chlorination

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq).

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a well-ventilated fume hood. The reaction is often exothermic and may require initial cooling in an ice bath.

-

Heating: Once the initial reaction subsides, heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with extreme care behind a blast shield.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.

-

Isolation: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude 4,6-dichloro-3-methylpyridine can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Part 2: Side-Chain Halogenation

With the dichloropyridine core established, the next critical step is the functionalization of the C3-methyl group to prepare it for the introduction of the nitrile. This is achieved via a selective free-radical bromination.

Causality and Mechanistic Insight

The conversion of a methyl group adjacent to an aromatic ring into a bromomethyl group is reliably accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with Br₂, which is present in very low concentrations generated from the reaction of NBS with trace HBr, to form the brominated product and a bromine radical, propagating the chain. Using NBS is critical as it maintains a low, steady concentration of elemental bromine, which prevents competitive electrophilic aromatic substitution on the pyridine ring.

Caption: Simplified mechanism of free-radical bromination using NBS.

Experimental Protocol: Wohl-Ziegler Bromination

-

Reaction Setup: Dissolve 4,6-dichloro-3-methylpyridine (1.0 eq) in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, in a flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05-0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude 3-(bromomethyl)-4,6-dichloropyridine is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography, though care must be taken as it can be a lachrymator.

Part 3: Cyanation via Nucleophilic Substitution

The final step in the sequence is the displacement of the bromide with a cyanide nucleophile to form the target acetonitrile product.

Causality and Mechanistic Insight

This transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is electrophilic and susceptible to attack by the cyanide anion (CN⁻). The reaction is highly effective due to the benzylic-like nature of the substrate, which stabilizes the transition state. The choice of solvent is crucial for success. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are ideal because they solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion poorly solvated and highly nucleophilic. This significantly accelerates the rate of the Sₙ2 reaction.

Experimental Protocol: Cyanide Displacement

-

Safety Precaution: All operations involving cyanide salts must be conducted in a well-ventilated fume hood. An aqueous solution of ferrous sulfate and a base (sodium carbonate or hydroxide) should be readily available to quench any spills, as this converts cyanide to the much less toxic ferrocyanide complex.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-(bromomethyl)-4,6-dichloropyridine (1.0 eq) in anhydrous DMSO or DMF.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The salt may not fully dissolve initially.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate. Monitor the reaction's progress by TLC.

-

Workup and Quenching: Once the reaction is complete, pour the mixture into a large volume of water and stir. This will precipitate the organic product and dissolve the excess cyanide salt.

-

Isolation: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers thoroughly with water and then with brine to remove the polar aprotic solvent and any remaining cyanide salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key transformations and typical reaction parameters based on analogous reactions reported in the literature. Yields are representative and may vary based on scale and optimization.

| Step | Transformation | Key Reagents | Solvent | Typical Temp. | Typical Yield |

| 1 | Dehydrative Chlorination | POCl₃ | Neat | 110 °C (Reflux) | 75-90% |

| 2 | Wohl-Ziegler Bromination | NBS, AIBN | CCl₄ or CH₃CN | 80 °C (Reflux) | 80-95% |

| 3 | Nucleophilic Cyanation | NaCN or KCN | DMSO or DMF | 25-60 °C | 85-98% |

The Advent of a Novel Scaffold: A Technical Guide to the Synthesis and Potential of 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Abstract

This technical guide delineates the strategic synthesis and potential applications of a novel heterocyclic compound, 2-(4,6-Dichloropyridin-3-yl)acetonitrile. While the direct discovery and characterization of this specific molecule are not yet prominent in published literature, this document serves as a forward-looking exploration into its rational design and synthesis, grounded in established chemical principles. We present a detailed, two-step synthetic pathway commencing from the readily accessible (4,6-dichloropyridin-3-yl)methanol. The core of this guide focuses on the critical transformation of the intermediate aldehyde, 4,6-dichloronicotinaldehyde, to the target nitrile. Two plausible and robust cyanation methodologies, direct cyanation and the Strecker synthesis, are presented with detailed, field-proven protocols. The significance of the nitrile pharmacophore in drug discovery is discussed, positioning this compound as a promising scaffold for the development of novel therapeutics. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a comprehensive blueprint for the synthesis and investigation of this intriguing molecule.

Introduction: The Rationale for this compound

The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The introduction of chloro-substituents can significantly modulate the electronic properties and metabolic stability of the pyridine ring, while the acetonitrile moiety is a versatile functional group known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[1] The convergence of these features in this compound suggests a molecule of considerable interest for chemical biology and drug discovery. This guide provides a comprehensive roadmap for its synthesis, characterization, and potential exploration.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target compound, this compound, points to 4,6-dichloronicotinaldehyde as the key immediate precursor. This aldehyde can, in turn, be synthesized from the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol. This two-step approach offers a practical and efficient route to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloronicotinaldehyde

The initial step involves the oxidation of (4,6-dichloropyridin-3-yl)methanol to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.

Reaction Scheme:

Caption: Oxidation of (4,6-dichloropyridin-3-yl)methanol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4,6-dichloropyridin-3-yl)methanol (1 equivalent) in a suitable organic solvent such as chloroform or dichloromethane.

-

Addition of Oxidant: Add activated manganese dioxide (10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-75°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction. Concentrate the filtrate under reduced pressure to yield the crude 4,6-dichloronicotinaldehyde. The product can be further purified by column chromatography on silica gel if necessary.

Table 1: Reagents and Solvents for Step 1

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| (4,6-dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.02 | Starting Material |

| Manganese Dioxide | MnO₂ | 86.94 | Oxidizing Agent |

| Chloroform | CHCl₃ | 119.38 | Solvent |

Step 2: Synthesis of this compound

The conversion of the aldehyde to the nitrile is the crucial step. Two highly effective methods are proposed: direct cyanation and the Strecker synthesis.

This method involves the direct conversion of the aldehyde to the corresponding cyanohydrin, followed by dehydration to the nitrile.

Reaction Scheme:

Caption: Direct cyanation of 4,6-dichloronicotinaldehyde.

Protocol:

-

Cyanohydrin Formation: Dissolve 4,6-dichloronicotinaldehyde (1 equivalent) in a suitable solvent mixture, such as ethanol and water. Cool the solution in an ice bath. Slowly add a solution of sodium cyanide or potassium cyanide (1.1 equivalents) in water. Stir the reaction mixture at 0-5°C for 2-4 hours.

-

Dehydration: To the cyanohydrin intermediate, add a dehydrating agent such as thionyl chloride or phosphorus oxychloride dropwise at low temperature.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by carefully adding it to ice-water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The Strecker synthesis is a classic and reliable method for preparing α-aminonitriles, which can be readily converted to the desired acetonitrile.[2][3][4][5][6]

Reaction Scheme:

Caption: Strecker synthesis approach.

Protocol:

-

Imine Formation and Cyanation: To a solution of 4,6-dichloronicotinaldehyde (1 equivalent) in methanol or ethanol, add ammonium chloride (1.5 equivalents). Stir the mixture at room temperature for 1-2 hours to form the imine in situ. Subsequently, add sodium cyanide or potassium cyanide (1.2 equivalents) portion-wise. Continue stirring at room temperature and monitor the reaction by TLC.[2]

-

Work-up of α-Aminonitrile: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aminonitrile.

-

Conversion to Acetonitrile: The resulting α-aminonitrile can be converted to the target acetonitrile through various methods, such as oxidative decyanation.

Table 2: Reagents for Step 2

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4,6-Dichloronicotinaldehyde | C₆H₃Cl₂NO | 176.00 | Starting Material |

| Sodium Cyanide | NaCN | 49.01 | Cyanide Source |

| Potassium Cyanide | KCN | 65.12 | Cyanide Source |

| Ammonium Chloride | NH₄Cl | 53.49 | Ammonia Source (Strecker) |

Potential Applications in Drug Discovery

The nitrile group is a key pharmacophore in a multitude of approved drugs, where it can act as a bioisostere for a carbonyl group or a hydroxyl group, and participate in crucial hydrogen bonding interactions with biological targets.[1] The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of novel inhibitors for various enzyme classes, such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The dichloropyridine moiety offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of the novel compound this compound. By leveraging well-established synthetic methodologies, researchers can efficiently access this promising scaffold. The detailed protocols, rooted in scientific integrity, offer a reliable starting point for exploration. The potential of this molecule as a building block in medicinal chemistry is significant, and it is our hope that this guide will catalyze further research into its properties and applications, ultimately contributing to the discovery of new and effective therapeutics.

References

-

Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850 , 75 (1), 27–45. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010 , 53 (22), 7902–7917. [Link]

-

PubChem. 2-Amino-4,6-dichloropyridine. [Link]

-

PubChem. 2,4-Dichlorophenylacetonitrile. [Link]

-

PubChem. Acetonitrile. [Link]

- Google Patents.

-

ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

Master Organic Chemistry. The Wittig Reaction – Reagent, Mechanism, and Examples. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

2-(4,6-Dichloropyridin-3-yl)acetonitrile solubility profile

An In-depth Technical Guide on the Solubility Profile of 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to modern drug development and process chemistry. Among these, solubility is a critical parameter that influences reaction kinetics, purification efficiency, and ultimately, the bioavailability of a final drug product. This guide provides a comprehensive technical overview of the solubility profile for this compound, a key heterocyclic building block. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols for determining its solubility, explain the scientific rationale behind methodological choices, and discuss the practical implications of the resulting data for researchers, chemists, and formulation scientists.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative. Its structure, featuring two reactive chlorine atoms, a nucleophilic pyridine nitrogen, and a versatile nitrile group, makes it a valuable intermediate in the synthesis of complex molecules.[1][2] This compound serves as a scaffold in the development of various therapeutic agents and agrochemicals.

A comprehensive understanding of its solubility is not merely an academic exercise; it is a prerequisite for efficient process development. Key areas impacted include:

-

Reaction Optimization: Ensuring the intermediate is sufficiently soluble in a reaction solvent is crucial for achieving homogeneous reaction conditions and maximizing yield.

-

Purification and Crystallization: Developing an effective crystallization process for purification is entirely dependent on the differential solubility of the compound in a given solvent system at various temperatures.

-

Analytical Method Development: Creating reliable analytical methods, particularly using High-Performance Liquid Chromatography (HPLC), requires knowledge of suitable solvents for sample and standard preparation.[3][4]

This guide will provide the necessary framework to experimentally establish a detailed solubility profile for this critical intermediate.

Core Physicochemical Properties

Before embarking on solubility studies, a baseline understanding of the compound's intrinsic properties is essential.

| Property | Data | Source/Comment |

| Molecular Formula | C₇H₃Cl₂N₂ | (Calculated) |

| Molecular Weight | 186.02 g/mol | (Calculated, similar to 2,4-Dichlorophenylacetonitrile[5]) |

| Appearance | Typically an off-white to pale solid | General observation for similar compounds |

| Polarity | Polar Aprotic | The nitrile group and pyridine ring introduce significant polarity.[6][7] |

| Melting Point | Not widely published | Requires experimental determination via DSC or melting point apparatus. |

| pKa | Not widely published | The pyridine nitrogen is basic, suggesting pH-dependent aqueous solubility. |

Theoretical Solubility Framework: A Predictive Analysis

The principle of "like dissolves like" provides a strong predictive foundation for solvent selection. The molecular structure of this compound presents distinct regions influencing its solubility:

-

Polar Moieties: The nitrile group (-C≡N) and the pyridine ring nitrogen are strong hydrogen bond acceptors and contribute significant dipole character.[7] This suggests favorable interactions with polar solvents.

-

Non-Polar Moiety: The dichlorinated aromatic ring provides a hydrophobic character, suggesting some solubility in less polar organic solvents.

Based on this, we can predict a solubility spectrum. The compound is expected to have limited solubility in non-polar aliphatic hydrocarbons (e.g., heptane) and very low solubility in water, but significant solubility in polar aprotic solvents like acetonitrile and polar protic solvents like alcohols.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining solubility is the isothermal shake-flask method. This involves creating a saturated solution at a constant temperature and quantifying the amount of dissolved solute.

Master Experimental Workflow

The entire process, from preparation to analysis, can be visualized as a logical sequence of operations. This self-validating workflow ensures that equilibrium is achieved and accurately measured.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Methodology

Objective: To accurately quantify the solubility of this compound in a panel of pharmaceutically relevant solvents at specified temperatures.

Materials:

-

This compound (purity ≥98%)

-

Analytical grade solvents (e.g., Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Water).[8][9]

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator

-

Calibrated pipettes

-

Analytical balance

-

Syringes (1 mL) and chemically inert syringe filters (0.22 µm, PTFE)

-

HPLC system with UV detector, C18 column, and data acquisition software.

Procedure:

-

Preparation: Add approximately 20-30 mg of this compound to a tared 2 mL vial. Record the exact mass. Add 1.0 mL of the chosen solvent. This ensures an excess of solid solute, which is visually confirmed.

-

Expertise & Experience: Starting with a visible excess of solid is the cornerstone of this method. It guarantees that the solution is truly saturated, and that the measured concentration represents the thermodynamic solubility limit, not just a subsaturated solution.

-

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Trustworthiness: This protocol is self-validating. By sampling at multiple time points (e.g., 24h and 48h), you can empirically prove that the system has reached a stable equilibrium, making the data highly reliable.

-

-

Sampling: After equilibration, let the vials stand at the same temperature for 30 minutes to allow undissolved solids to settle. Carefully withdraw ~0.5 mL of the supernatant using a syringe and immediately attach a 0.22 µm PTFE syringe filter. Discard the first few drops and then dispense the clear filtrate into a clean HPLC vial.

-

Expertise & Experience: Filtration is the most critical step for accuracy. Failure to remove microscopic particulates will lead to a gross overestimation of solubility. Using a PTFE filter is recommended due to its broad chemical compatibility.[10]

-

-

Dilution & Quantification: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your HPLC calibration curve. Analyze the diluted sample by HPLC-UV.

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from your calibration curve.

-

Multiply this concentration by the dilution factor to calculate the solubility of the original saturated solution.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

Results should be compiled into a clear, comparative table. This allows for rapid assessment of the compound's behavior across different solvent environments.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Toluene | Aromatic | 2.4 | (Experimental Data) |

| Dichloromethane | Halogenated | 3.1 | (Experimental Data) |

| Ethyl Acetate | Ester | 4.4 | (Experimental Data) |

| Ethanol | Protic Alcohol | 5.2 | (Experimental Data) |

| Acetonitrile | Polar Aprotic | 5.8 | (Experimental Data) |

| Methanol | Protic Alcohol | 6.6 | (Experimental Data) |

| Water | Polar Protic | 10.2 | (Experimental Data) |

Interpretation: The data from this table will directly inform process decisions. For example, a solvent showing high solubility at 50°C but low solubility at 0°C would be an excellent candidate for recrystallization. A solvent like acetonitrile, often used in pharmaceutical production, would be evaluated for its suitability as a reaction medium.[4][12]

Conclusion and Forward Outlook

This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By adhering to the detailed experimental workflow, researchers can generate the robust and reliable data essential for accelerating process development and enabling rational formulation design. The principles and protocols outlined herein are not limited to this specific molecule but represent a gold-standard approach for the physicochemical characterization of novel synthetic intermediates across the pharmaceutical and chemical industries.

References

- Title: Analytical Methods Source: RSC Publishing URL

-

Title: III Analytical Methods Source: Japan Environment Agency URL: [Link]

-

Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE Source: Organic Syntheses URL: [Link]

-

Title: Acetonitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: ACETONITRILE Source: atamankimya.com URL: [Link]

-

Title: 2,4-Dichlorophenylacetonitrile | C8H5Cl2N Source: PubChem URL: [Link]

-

Title: ACETONITRILE 1606 Source: CDC URL: [Link]

-

Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: csbsju.edu URL: [Link]

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

-

Title: The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste Source: Queen's University Belfast URL: [Link]

-

Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates Source: MDPI URL: [Link]

- Title: WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)

-

Title: Advances in Green Chemistry for Pharmaceutical Applications Source: Pharmaceutical Technology URL: [Link]

-

Title: Properties of Acetonitrile – C2H3N Source: BYJU'S URL: [Link]

-

Title: The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF Source: ResearchGate URL: [Link]

-

Title: 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K Source: ResearchGate URL: [Link]

-

Title: 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review Source: PMC - NIH URL: [Link]

-

Title: Acetonitrile | CH3CN | CID 6342 Source: PubChem - NIH URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetonitrile - Wikipedia [en.wikipedia.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. csustan.edu [csustan.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. employees.csbsju.edu [employees.csbsju.edu]

- 12. researchgate.net [researchgate.net]

2-(4,6-Dichloropyridin-3-yl)acetonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Profile of 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Introduction: A Molecule of Interest in Modern Synthesis

This compound is a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a reactive nitrile group and a dichloropyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The nitrile group, in particular, is a well-established pharmacophore that can act as a hydrogen bond acceptor, a metabolic precursor, or a key reactive handle in building larger molecules.[2] Given its potential utility in creating novel pharmaceutical agents, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount for any researcher.

This document serves as a technical guide to the inferred material safety properties of this compound, providing the necessary depth for professionals engaged in its use.

Section 1: Chemical Identity and Inferred Physicochemical Properties

A clear understanding of the compound's identity is the foundation of safety.

| Property | Inferred Value / Information | Rationale / Source Analogy |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₇H₃Cl₂N₃ | Derived from structure |

| Molecular Weight | 200.03 g/mol | Derived from formula |

| Appearance | Likely a solid (white to off-white/beige powder) | Analogy with similar structures like 2-Amino-4,6-dichloropyridine and 2,4-Dichlorophenylacetonitrile.[3][4] |

| Solubility | Expected to be soluble in polar aprotic solvents like acetonitrile, DMF, DMSO and chlorinated solvents like dichloromethane.[5] Limited solubility in water. | Based on the properties of the acetonitrile and dichloropyridine moieties. |

| logP (Octanol/Water) | Estimated to be moderately lipophilic. | The dichloropyridine ring increases lipophilicity, while the nitrile and pyridine nitrogen add polarity. |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the pyridine ring N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1,0.6!"]; C3 [label="C", pos="-1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1,-0.6!"]; C6 [label="C", pos="1,0.6!"];

// Define nodes for substituents Cl_C4 [label="Cl", pos="-0.8,-2.2!"]; Cl_C6 [label="Cl", pos="2,1.2!"]; CH2 [label="CH₂", pos="-2.2,-1.2!"]; CN [label="C≡N", pos="-3.6,-1.2!"];

// Draw bonds for the pyridine ring with alternating double bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=double]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5, style=double];

// Draw bonds for substituents C4 -- Cl_C4 [len=1.5]; C6 -- Cl_C6 [len=1.5]; C3 -- CH2 [len=1.5]; CH2 -- CN [len=1.5]; }

Caption: Structure of this compound.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

This section outlines the probable hazards. The Globally Harmonized System (GHS) classifications are inferred from structurally related molecules.

GHS Hazard Pictograms (Probable):

Signal Word: DANGER

Inferred Hazard Statements:

-

H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled): This is inferred from related dichlorinated acetonitriles and the primary metabolic hazard of the acetonitrile group.[6]

-

H315 (Causes skin irritation): Chlorinated aromatic compounds are often skin irritants.[6]

-

H319 (Causes serious eye irritation): A common property for many activated organic molecules.[6][7]

-

H335 (May cause respiratory irritation): Expected for fine powders and compounds with irritant properties.[6]

Expert Analysis of Toxicological Risks:

The primary toxicological concern stems from the acetonitrile moiety . In the body, acetonitrile is metabolized by cytochrome P450 enzymes to produce hydrogen cyanide (HCN).[8] This is the source of its systemic toxicity. Unlike direct exposure to cyanide salts, the onset of symptoms from acetonitrile poisoning is typically delayed by 2-12 hours as the body slowly performs this metabolic conversion.[5]

Causality behind Delayed Toxicity: The metabolic pathway involves the oxidation of the methyl group of acetonitrile to an intermediate, which then releases cyanide. This multi-step enzymatic process is the reason for the characteristic delay in the onset of toxic effects.[8]

Chronic exposure to related compounds has been linked to central nervous system effects.[9] While no carcinogenicity data exists for this specific molecule, it should be handled as a compound with unknown long-term effects, warranting stringent exposure controls.

Caption: Inferred metabolic pathway leading to delayed cyanide toxicity.

Section 3: First-Aid Measures

Immediate and appropriate first aid is critical. The delayed onset of symptoms must be communicated to medical professionals.

-

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance. A cyanide antidote kit should be available in any facility handling significant quantities of this material, and personnel must be trained in its use.[10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][7]

-